6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid
Description
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid is a fluorinated nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a fluorine atom at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its dual functionality: the Boc group serves as a protective moiety for amines, enabling controlled deprotection in multi-step syntheses, while the fluorine atom enhances metabolic stability and influences electronic properties. It is commonly utilized as a building block in the preparation of pharmaceuticals, agrochemicals, and boron-containing intermediates for cross-coupling reactions .
Properties
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-4-6(9(15)16)8(12)13-7/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJYSMNZZIGPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination and Grignard Exchange
The synthesis begins with 2,5-dibromopyridine, a cost-effective starting material that undergoes regioselective Grignard exchange. Isopropyl magnesium chloride facilitates the substitution of the bromine atom at the 5-position, yielding 6-bromonicotinic acid derivatives. This step capitalizes on the differential reactivity of bromine atoms in aromatic systems, with the 5-position exhibiting greater lability under Grignard conditions due to electronic and steric factors.
Reaction Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
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Temperature: −10°C to 0°C (to suppress side reactions)
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Catalyst: None required; Grignard reagent acts as both base and nucleophile
The selectivity for 6-bromo products exceeds 95% under optimized conditions, as confirmed by high-performance liquid chromatography (HPLC).
tert-Butoxycarbonyl (Boc) Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as 4-dimethylaminopyridine (DMAP). This step ensures compatibility with subsequent fluorination and hydrolysis reactions.
Key Parameters:
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Solvent: Acetonitrile or dichloromethane (DCM)
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Temperature: 25°C (ambient conditions)
The Boc group remains stable under both basic and mildly acidic conditions, enabling its retention during downstream transformations.
Fluorination Strategies
Nucleophilic Aromatic Substitution (SNAr)
Tetramethylammonium fluoride (TMAF) serves as the fluorinating agent, displacing the bromine atom at the 6-position via an SNAr mechanism. Anhydrous conditions are critical to prevent hydrolysis of TMAF, achieved through azeotropic distillation with toluene.
Optimized Protocol:
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Dehydration: Reflux toluene with TMAF (3.0 equiv) using a Dean-Stark trap to reduce water content below 300 ppm.
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Reaction: Add 6-bromo-Boc-protected intermediate in dimethylformamide (DMF); heat at 40–50°C for 16 hours.
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Workup: Distill DMF under reduced pressure, acidify with 20% HCl (pH 1–2), and isolate via filtration.
Alternative Fluorination Approaches
Electrophilic fluorination using Selectfluor® or acetyl hypofluorite has been explored but suffers from lower regioselectivity (<70%) and higher costs.
Hydrolysis of tert-Butyl Ester
Acid-Catalyzed Hydrolysis
The tert-butyl ester is cleaved under acidic conditions without affecting the Boc-protected amine. Hydrochloric acid (20% w/v) in aqueous methanol selectively hydrolyzes the ester to the carboxylic acid.
Conditions:
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Acid: HCl (2.0–3.0 equiv)
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Temperature: 20–30°C (room temperature)
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Time: 5 hours
Yield: 90–93% (mp 146–147°C; LC-MS m/z 256.1 [M+H]+).
Industrial-Scale Production
Continuous Flow Microreactor Systems
Industrial synthesis employs flow reactors to enhance mass transfer and thermal control, reducing reaction times by 40% compared to batch processes. Key advantages include:
| Parameter | Batch Process | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 16 hours | 9.6 hours | 40% |
| Yield | 88% | 94% | 6% |
| Solvent Consumption | 300 L/kg | 180 L/kg | 40% |
Case Study: A pilot plant achieved 92% yield using a Corning Advanced-Flow™ reactor with in-line HPLC monitoring.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid can undergo several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid involves the following steps:
Protection and Deprotection: The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.
Fluorine Interaction: The fluorine atom can influence the compound’s reactivity and biological activity by altering electronic properties and steric effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table provides a comparative analysis of 6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Key Observations:
Boc-protected amines in all listed compounds provide stability during synthesis but require acidic conditions (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive functionalities .
Synthetic Utility: Unlike the boronic acid derivative (), which is tailored for Suzuki-Miyaura couplings, this compound is more frequently employed as a carboxylate-containing scaffold for amide bond formation . The azide-containing analog () offers orthogonal reactivity for CuAAC click chemistry, a feature absent in the target compound .
Biological Relevance :
- The difluorophenyl-boronic acid hybrid () exhibits superior target engagement in kinase inhibition due to its dual functionality, whereas the target compound’s fluorine and carboxylate groups may favor interactions with polar enzyme pockets .
Research Findings and Data
Thermal Stability Comparison
Notes:
- The target compound’s higher decomposition temperature compared to ’s azide derivative suggests greater thermal stability, likely due to the absence of reactive azide groups .
- Lower solubility in DMSO relative to the hexanoic acid analog () may reflect the pyridine ring’s reduced polarity compared to aliphatic carboxylates .
Biological Activity
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid (commonly referred to as Boc-2-FNA) is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and solubility. The biological activity of Boc-2-FNA is linked to its structural features, which may influence interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of Boc-2-FNA can be represented as follows:
Key Features:
- Fluorine Substitution : The presence of fluorine at the 2-position increases lipophilicity and may enhance binding affinity to biological targets.
- Boc Group : The tert-butoxycarbonyl group protects the amino group, facilitating ease of synthesis and modification in further chemical reactions.
Biological Activity Overview
Boc-2-FNA has been investigated for several biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that Boc-2-FNA exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
- Anticancer Activity : Research suggests that Boc-2-FNA may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be relevant in therapeutic applications targeting metabolic disorders.
The biological activity of Boc-2-FNA is thought to arise from its ability to interact with specific receptors or enzymes within biological systems. The fluorine atom may enhance the compound's binding affinity, while the Boc group can influence its pharmacokinetic properties.
Proposed Mechanisms:
- Receptor Binding : Interaction with nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmitter release.
- Enzyme Interaction : Inhibition of enzymes involved in metabolic pathways, leading to altered cellular responses.
Case Studies
Several studies have been conducted to elucidate the biological effects of Boc-2-FNA:
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Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of Boc-2-FNA against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of Boc-2-FNA on human cancer cell lines.
- Results : In vitro assays revealed that Boc-2-FNA reduced cell viability in MCF-7 breast cancer cells by approximately 60% at a concentration of 25 µM after 48 hours of treatment.
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with Boc-2-FNA compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Potential |
| Nicotinic acid | Moderate | Low | No |
| 6-(Amino)-2-fluoronicotinic acid | Yes | Moderate | Yes |
Q & A
Q. What are the established synthetic routes for 6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid, and what key intermediates are involved?
The synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates. For example, a related compound, 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid, was synthesized by reacting Boc-protected pyridine derivatives with activated esters . Key intermediates include fluorinated nicotinic acid precursors and Boc-protected amines. Purification often employs column chromatography or recrystallization, with monitoring by TLC or HPLC to ensure intermediate integrity.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Reverse-phase HPLC with C18 columns is recommended for purity assessment (e.g., >95% purity as noted in catalog data) . Structural confirmation requires H/C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve signals from the Boc group, fluorine substituent, and pyridine ring. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while FT-IR identifies functional groups like the carbonyl (C=O) of the Boc group and carboxylic acid .
Q. How does the fluorine substituent at the 2-position influence the compound’s reactivity in amide coupling reactions?
The electron-withdrawing fluorine atom increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling reactions. This is analogous to fluoronicotinamide derivatives, where fluorine stabilizes transition states and directs regioselectivity . However, steric hindrance from the Boc group may necessitate optimized coupling conditions, such as using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as an activator.
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
Orthogonal protection strategies are critical. For instance, the Boc group’s acid-labile nature requires avoiding strongly acidic conditions during fluorination or deprotection steps. Catalytic methods, such as palladium-mediated cross-coupling for introducing fluorine, can improve efficiency . Scalability challenges (implied by catalog pricing data ) may be addressed via flow chemistry or microwave-assisted synthesis to reduce reaction times and byproducts.
Q. How do solvent polarity and temperature affect the stability of the Boc group in this compound during prolonged storage?
The Boc group is sensitive to moisture and acids. Stability studies under varying conditions (e.g., DMSO vs. acetonitrile) show that polar aprotic solvents at 4°C minimize decomposition. Accelerated degradation tests (40°C/75% RH) with HPLC monitoring reveal hydrolytic cleavage of the Boc group, forming free amine byproducts. Long-term storage recommendations include desiccated environments at –20°C .
Q. What contradictory data might arise when comparing NMR spectral predictions with experimental results?
Discrepancies in H NMR shifts may occur due to fluorine’s strong electronegativity altering electron density in the pyridine ring. For example, predicted aromatic proton signals might split into doublets or triplets (J = 8–12 Hz for coupling). 2D NMR techniques (e.g., H-C HSQC) can resolve ambiguities by correlating protons with adjacent carbons .
Q. How can researchers validate the absence of regioisomeric impurities in the final product?
Q. What challenges arise when using this compound in peptide conjugation studies?
The carboxylic acid moiety may require activation (e.g., via EDC/HOBt) for peptide coupling, but steric hindrance from the Boc group can reduce efficiency. Pre-activation to an acyl chloride or use of uronium-based coupling agents improves yields. Additionally, the fluorine atom’s electronic effects may influence peptide secondary structure, necessitating conformational analysis by circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
